

Spectroscopic Profile of Isonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: Isonicotinic Acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **isonicotinic acid** (pyridine-4-carboxylic acid), a key building block in pharmaceutical synthesis. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Infrared (IR) Spectroscopy

Infrared spectroscopy of **isonicotinic acid** reveals characteristic absorption bands corresponding to its key functional groups: the carboxylic acid and the pyridine ring. The spectrum is marked by a very broad O-H stretching vibration from the carboxylic acid dimer, a sharp C=O stretch, and several bands related to the aromatic ring.

| Wavenumber (cm ⁻¹) | Assignment | Intensity |
|--------------------------------|-------------------------------------|--------------------|
| ~3000-2500 | O-H stretch (Carboxylic acid dimer) | Strong, Very Broad |
| ~1710-1680 | C=O stretch (Carboxylic acid) | Strong, Sharp |
| ~1600-1585 | C=C stretching (in-ring) | Medium |
| ~1500-1400 | C=C stretching (in-ring) | Medium |
| ~1300-1200 | C-O stretch / O-H bend | Strong |
| ~900-675 | C-H "out-of-plane" bend | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of **isonicotinic acid**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **isonicotinic acid** shows distinct signals for the protons on the pyridine ring and the acidic proton of the carboxyl group. The chemical shifts are solvent-dependent.

Table 2.1: ¹H NMR Chemical Shifts (δ) in ppm

| Solvent | H-2, H-6 | H-3, H-5 | COOH |
|---------------------|----------|----------|-------|
| DMSO-d ₆ | ~8.79 | ~7.83 | ~14.0 |
| CDCl ₃ | ~9.24 | ~8.58 | ~11.0 |

In DMSO-d₆, the protons ortho to the nitrogen (H-2, H-6) appear as a doublet around 8.79 ppm, while the protons meta to the nitrogen (H-3, H-5) are observed as a doublet around 7.83 ppm.

[1] The carboxylic acid proton is a broad singlet at approximately 14.0 ppm.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2.2: ^{13}C NMR Chemical Shifts (δ) in ppm

| Solvent | C-2, C-6 | C-3, C-5 | C-4 | COOH |
|-------------|----------|----------|--------|--------|
| DMSO- d_6 | ~150.1 | ~121.5 | ~132.8 | ~167.6 |
| D $_2$ O | ~151.7 | ~126.6 | ~140.4 | ~176.1 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **isonicotinic acid** shows a prominent molecular ion peak and characteristic fragmentation patterns.

Table 3.1: Key Mass Spectrometry Data

| m/z | Assignment | Relative Intensity |
|-----|---|--------------------|
| 123 | $[\text{M}]^+$ (Molecular Ion) | High |
| 106 | $[\text{M} - \text{OH}]^+$ | Moderate |
| 78 | $[\text{M} - \text{COOH}]^+$ (Pyridyl cation) | High |
| 51 | $[\text{C}_4\text{H}_3]^+$ | Moderate |

The mass spectrum is characterized by the loss of the hydroxyl group and the entire carboxylic acid group, leading to the stable pyridyl cation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Actual parameters may vary depending on the specific instrumentation used.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Solid Samples

- **Sample Preparation:** A small amount of solid **isonicotinic acid** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- **Data Acquisition:** Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded by co-adding multiple scans (e.g., 16 or 32) over a spectral range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-State NMR Spectroscopy of Organic Acids

- **Sample Preparation:** Approximately 5-10 mg of **isonicotinic acid** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- **^1H NMR Data Acquisition:** The ^1H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz) at room temperature. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Data Acquisition:** The ^{13}C NMR spectrum is acquired on the same instrument, typically with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.

Mass Spectrometry (MS)

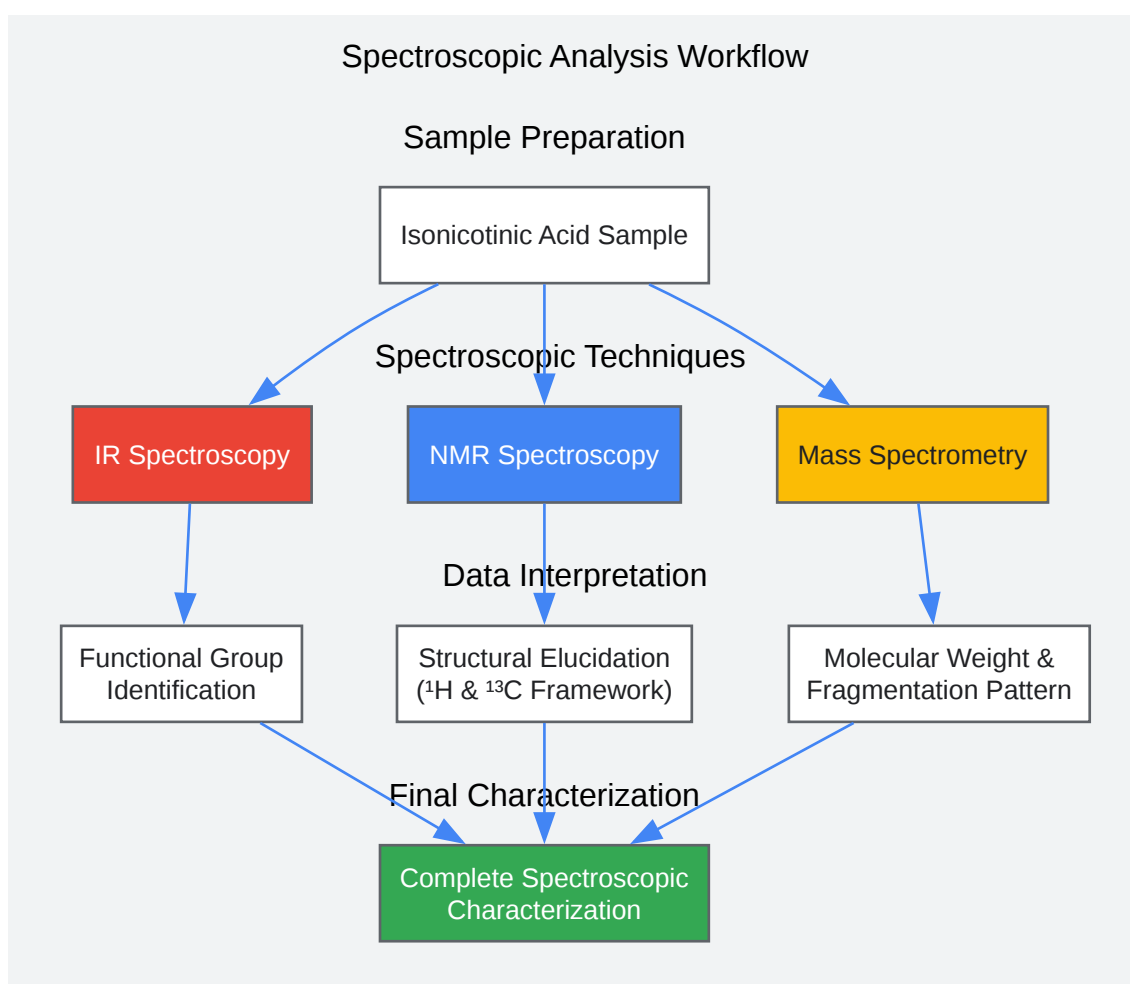
Electron Ionization Mass Spectrometry (EI-MS) of Organic Compounds

- **Sample Introduction:** A small amount of **isonicotinic acid** is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to ensure volatilization.
- **Ionization:** The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **isonicotinic acid**.



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Caption: General workflow for the spectroscopic characterization of **isonicotinic acid**.

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References

- 1. Isonicotinic acid(55-22-1) 1H NMR spectrum [chemicalbook.com]
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